12-{[(3-methoxyphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Description
The compound 12-{[(3-methoxyphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one is a heterocyclic organic molecule featuring a tricyclic framework with nitrogen and sulfur atoms. Its structure includes a 3-methoxyphenylmethylsulfanyl group and a branched 3-methylbutyl substituent. The methoxy group enhances lipophilicity, while the sulfur-containing thioether linkage may contribute to unique binding affinities in supramolecular or biological contexts .
Properties
IUPAC Name |
12-[(3-methoxyphenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-13(2)7-9-23-18(25)17-16(8-10-27-17)24-19(23)21-22-20(24)28-12-14-5-4-6-15(11-14)26-3/h4-6,8,10-11,13H,7,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYRUQRSSAURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tetraazatricyclo compounds characterized by a unique arrangement of sulfur and nitrogen atoms. Its structure includes:
- Sulfanyl group : Contributes to its reactivity and potential biological interactions.
- Methoxyphenyl group : May influence its pharmacological properties.
The IUPAC name indicates a highly substituted structure that could interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that similar thia and tetraazatricyclo compounds exhibit significant antimicrobial properties. For instance, compounds with sulfanyl groups have shown efficacy against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may possess similar antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Activity
The tetraazatricyclo structure has been associated with anticancer properties in various studies. For example, derivatives of similar compounds have demonstrated:
- Inhibition of tumor cell proliferation : Studies show a reduction in growth rates of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of apoptosis : Mechanisms involving caspase activation have been observed.
A notable case study involved a related compound where treatment led to a significant decrease in tumor size in xenograft models, indicating potential therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like topoisomerases and proteases critical for cancer cell survival.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on a series of thia compounds showed that the presence of the sulfanyl group significantly enhanced antibacterial activity against resistant strains of bacteria. This compound's structure suggests it may follow similar pathways.
-
Anticancer Research :
- In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Tetracyclic Derivatives with Sulfur and Nitrogen Heteroatoms
Compound IIi (9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6) :
- Shares a tetracyclic core with the target compound but incorporates two sulfur atoms (3,7-dithia) and a single nitrogen.
- The 4-methoxyphenyl substituent enhances solubility in polar organic solvents compared to the target compound’s 3-methoxyphenyl group, which introduces steric hindrance .
- Reactivity: Less electrophilic due to fewer electron-withdrawing groups.
- Compound IIj (9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6): Replaces the methoxy group with a hydroxyl substituent, increasing hydrogen bonding capacity and aqueous solubility. Demonstrates higher acidity (pKa ~10) due to the phenolic -OH group, contrasting with the target compound’s methoxy group (non-acidic) .
Hexaazatricyclo Derivatives
- Lower solubility in organic solvents due to increased polarity from nitrogen-rich framework .
Physicochemical Properties
Key Research Findings
Electronic Effects : The electron-donating methoxy group in the target compound stabilizes the tricyclic core via resonance, reducing electrophilic attack at the sulfur site compared to unsubstituted derivatives .
Crystallographic Behavior : Similar tricyclic compounds (e.g., ) exhibit planar aromatic systems, enabling predictable packing patterns in solid-state structures .
Solubility Trends : Branched alkyl chains (3-methylbutyl) lower aqueous solubility but enhance compatibility with lipid-rich environments, critical for drug delivery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
